molecular formula C18H18ClN3O3 B3007583 3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921481-24-5

3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3007583
CAS No.: 921481-24-5
M. Wt: 359.81
InChI Key: KKRJSDDPEUPNQV-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H18ClN3O3 and its molecular weight is 359.81. The purity is usually 95%.
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Scientific Research Applications

Antithrombotic Compounds Synthesis

A study by Furrer, Wágner, and Fehlhaber (1994) explored the synthesis of new antithrombotic compounds, including 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, which is closely related to the chemical . This compound was shown to have favorable cerebral and peripheral effects, highlighting its potential in medical applications, particularly in treating thrombosis (Furrer, Wágner, & Fehlhaber, 1994).

Nonlinear Optics (NLO) Applications

Hussain et al. (2020) studied pyrimidine derivatives for their nonlinear optics (NLO) properties. The study included similar compounds, such as ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, highlighting the significance of pyrimidine derivatives in the NLO field, which can be used in optoelectronic high-tech applications (Hussain et al., 2020).

Urease Inhibition

Rauf et al. (2010) synthesized and characterized pyrimidine derivatives, including 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, for their in vitro urease inhibition activity. The study's findings indicate potential applications in addressing urease-related disorders (Rauf et al., 2010).

Anti-HIV Activity

Tang et al. (2015) synthesized 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione to study its biological activity. Their research showed that this compound has both anti-HIV reverse transcriptase (RT) and integrase (IN) activities, suggesting its utility in developing anti-HIV medications (Tang et al., 2015).

Biopharmaceutical Properties

Jatczak et al. (2014) conducted a study on the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, finding significant variations in biopharmaceutical properties among these compounds. This indicates their potential for diverse therapeutic applications (Jatczak et al., 2014).

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) for specific information .

Future Directions

Research into pyrido[2,3-d]pyrimidin-5-ones and similar compounds is ongoing, with many studies focusing on their potential as therapeutic agents . Future research may explore new synthetic routes, investigate their mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical trials.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-3-9-25-14-7-8-20-16-15(14)17(23)22(18(24)21(16)2)11-12-5-4-6-13(19)10-12/h4-8,10H,3,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRJSDDPEUPNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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